4-chloro-7-nitrobenzofurazan N-oxide
Overview
Description
4-Chloro-7-nitrobenzofurazan N-oxide is a highly sensitive chromogenic and fluorogenic reagent. It is known for its ability to form highly fluorescent compounds upon reaction with amines or thiol compounds. This compound is widely used in various scientific fields due to its unique chemical properties .
Scientific Research Applications
4-Chloro-7-nitrobenzofurazan N-oxide has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 4-chloro-7-nitrobenzofurazan N-oxide typically involves several steps:
Nitration: The process begins with the nitration of 2-nitroaniline to form 4-nitro-1-amino-2-nitrobenzene.
Chlorination: This intermediate is then chlorinated to produce 4-chloro-1-amino-2-nitrobenzene.
Oxidation and Cyclization: Finally, the compound undergoes oxidation and cyclization to form this compound.
Chemical Reactions Analysis
4-Chloro-7-nitrobenzofurazan N-oxide undergoes various types of chemical reactions:
Substitution Reactions: It reacts with amines and thiol compounds to form highly fluorescent derivatives.
Diels-Alder Reaction: It reacts with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene) to form regioselectively the silyl enol ether.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-chloro-7-nitrobenzofurazan N-oxide involves its ability to react with amines and thiol compounds, forming highly fluorescent derivatives. This reaction is highly sensitive and specific, making it useful for detecting and quantifying these compounds in various samples .
Comparison with Similar Compounds
4-Chloro-7-nitrobenzofurazan N-oxide is unique due to its high sensitivity and specificity in forming fluorescent derivatives. Similar compounds include:
4-Fluoro-7-nitrobenzofurazan: Another highly sensitive fluorogenic reagent.
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Used in similar applications but with different reactivity.
7-Nitrobenzofurazan: A related compound with similar fluorescent properties.
Properties
IUPAC Name |
7-chloro-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O4/c7-3-1-2-4(9(11)12)6-5(3)8-14-10(6)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHPFMNZNBKMDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=[N+](ON=C2C(=C1)Cl)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710733 | |
Record name | 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-46-9 | |
Record name | 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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